molecular formula C39H68O2 B1294587 Cholesteryl laurate CAS No. 1908-11-8

Cholesteryl laurate

Cat. No.: B1294587
CAS No.: 1908-11-8
M. Wt: 569.0 g/mol
InChI Key: RMLFYKFCGMSLTB-ZBDFTZOCSA-N
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Description

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFYKFCGMSLTB-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929731
Record name Cholest-5-en-3-yl dodecanoate
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Molecular Weight

569.0 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(12:0)
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CAS No.

1908-11-8
Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate
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Record name Cholest-5-en-3-β-yl laurate
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Record name CHOLESTERYL LAURATE
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Preparation Methods

Direct Esterification

Method Overview:
This method involves the direct reaction of cholesterol with lauric acid in the presence of a catalyst.

Procedure:

  • Reagents: Cholesterol (1 equivalent) and lauric acid (1 equivalent).
  • Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Heat the mixture to reflux (approximately 150 °C) for several hours under an inert atmosphere to prevent oxidation.
  • Workup: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate), extract with organic solvents, and purify via chromatography.

Yield: Typically ranges from 70% to 90% depending on reaction conditions and purification efficiency.

Microwave-Assisted Synthesis

Method Overview:
Utilizing microwave irradiation can enhance reaction rates and yields.

Procedure:

  • Reagents: Cholesterol and lauric acid in a molar ratio of 1:1.
  • Catalyst: A small amount of sulfuric acid.
  • Conditions: Place the mixture in a microwave reactor and heat for a short duration (2-10 minutes), monitoring temperature to avoid decomposition.
  • Workup: Similar to direct esterification, followed by purification steps.

Yield: Reported yields can exceed 90%, with reduced reaction times.

Enzymatic Synthesis

Method Overview:
This method employs lipases as biocatalysts for selective esterification.

Procedure:

  • Reagents: Cholesterol and lauric acid.
  • Enzyme: A suitable lipase (e.g., from Candida antarctica).
  • Conditions: Conduct the reaction at ambient temperature or slightly elevated temperatures in an organic solvent or biphasic system.
  • Workup: Remove the enzyme by filtration or centrifugation, followed by solvent evaporation and purification.

Yield: Generally lower than chemical methods but offers advantages in terms of selectivity and environmental impact.

The following table summarizes the key aspects of each preparation method:

Method Reaction Time Yield (%) Advantages Disadvantages
Direct Esterification Several hours 70 - 90 Simple setup Requires high temperatures
Microwave-Assisted 2 - 10 minutes >90 Faster reactions Equipment cost
Enzymatic Synthesis Several hours Variable (30 - 80) Selective, mild conditions Higher cost of enzymes

Cholesteryl laurate can be synthesized through various methods, each with its unique advantages and challenges. Direct esterification remains a widely used approach due to its simplicity and high yields. However, microwave-assisted synthesis offers a faster alternative with potentially higher efficiency. Enzymatic synthesis provides an environmentally friendly option but may involve higher costs and variable yields.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of cholesterol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol or acid under the influence of a catalyst .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

Cholesterol Metabolism Studies
Cholesteryl laurate is utilized in studies examining cholesterol metabolism. It serves as a significant component in the analysis of sterol profiles in biological samples. For instance, a study employed high-temperature gas chromatography-mass spectrometry (HTGC-MS) to analyze various sterols, including this compound, revealing its retention time and characteristic ions during the analysis of human serum samples from patients with vasospastic angina .

Cholesterol-Lowering Effects
Research has demonstrated that this compound can play a role in cholesterol-lowering strategies. A study investigated the efficacy of plant steryl and stanyl laurates, which include this compound, showing significant reductions in total cholesterol and low-density lipoprotein cholesterol levels in mice . This suggests its potential as a nutraceutical ingredient to combat hypercholesterolemia and related cardiovascular diseases.

Material Science Applications

Liquid Crystal Phases
this compound is also employed in material science, particularly as a component of liquid crystal phases. Studies have shown that this compound can be used to enhance gas chromatographic techniques by modifying stationary phases in capillary columns. The application of electric fields across this compound columns has been found to improve peak shapes and resolution during gas chromatography . This property is beneficial for analytical chemistry applications where precision is crucial.

Case Studies

In another study focusing on the cholesterol-lowering effects of plant steryl and stanyl laurates, including this compound, researchers observed significant decreases in serum cholesterol levels among test subjects. The findings suggest that these compounds could be developed into functional food ingredients aimed at reducing the risk of atherosclerosis .

Mechanism of Action

The mechanism of action of cholesteryl laurate involves its interaction with lipid membranes and enzymes. As a cholesteryl ester, it can be hydrolyzed by lipases to release cholesterol and lauric acid. Cholesterol plays a crucial role in maintaining the structural integrity and fluidity of cell membranes, while lauric acid has antimicrobial properties .

Comparison with Similar Compounds

Phase Stability Comparison

Compound Phase at A-W Interface Stability Thickness (nm)
Cholesteryl nonanoate Fluidic bilayer Stable ~3.48
This compound Fluidic → Crystalline bilayer Unstable, transitions ~4.50
Cholesteryl myristate Crystalline bilayer Stable ~5.80
Cholesteryl palmitate Crystalline bilayer Stable ~6.47

The instability of this compound’s fluidic phase is attributed to its position at the chain-length transition threshold, where interfacial forces dominate .

Crystallinity and Solid-State Properties

This compound exhibits polymorphic packing, forming both monolayer I (isostructural with cholesteryl nonanoate) and bilayer structures, depending on crystallization conditions . In contrast, cholesteryl myristate and longer esters exclusively adopt bilayer arrangements . Solid solutions of this compound with decanoate (C10:0) or myristate (C14:0) display nonideal mixing, with microfractionation observed in X-ray studies .

Biochemical and Enzymatic Interactions

In enzymatic hydrolysis studies, this compound is preferentially hydrolyzed over longer-chain esters (e.g., palmitate, stearate) by acid cholesteryl esterase, suggesting its higher bioavailability in metabolic processes . This aligns with its role in pathologies like atherosclerosis and pancreatic cancer, where ester accumulation is prominent .

Hydrolysis Rates of Cholesteryl Esters

Compound Relative Hydrolysis Activity
This compound High
Cholesteryl myristate Moderate
Cholesteryl palmitate Low
Cholesteryl stearate Very low

Thermodynamic and Physical Properties

This compound’s melting point (364 K) is intermediate between shorter and longer esters, reflecting the trend of increasing transition temperatures with chain length . Its enthalpy of fusion and entropy changes during phase transitions remain understudied compared to myristate or stearate, which exhibit more predictable thermal behavior .

Conclusion this compound’s intermediate chain length and polymorphic behavior distinguish it from analogous esters. Its unstable fluidic-to-crystalline phase transition, enzymatic reactivity, and solid-state miscibility deviations highlight its unique physicochemical profile. These properties make it a critical model compound for studying lipid self-assembly mechanisms and metabolic disorders. Further research is needed to explore its thermodynamic parameters and biological interactions in depth.

Biological Activity

Cholesteryl laurate, a cholesterol ester formed from cholesterol and lauric acid, is gaining attention in various fields of biomedical research due to its unique properties and biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, physicochemical properties, biological interactions, and potential therapeutic applications.

This compound can be synthesized through the esterification of cholesterol with lauric acid. The reaction typically involves using a catalyst and can be conducted under various conditions to optimize yield and purity. The structure of this compound is characterized by a long hydrophobic alkyl chain (lauric acid) attached to the cholesterol backbone, which influences its solubility and self-assembly behavior in biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC39H68O2
Molecular Weight586.96 g/mol
Melting Point~ 40 °C
SolubilitySoluble in organic solvents, poorly soluble in water

2. Biological Activity

This compound exhibits several biological activities that are relevant for therapeutic applications:

  • Biocompatibility : this compound has shown good biocompatibility in various studies, making it suitable for drug delivery systems .
  • Bioavailability : Its structure allows for enhanced bioavailability, facilitating better absorption and distribution in biological systems .
  • Drug Delivery Applications : this compound can be incorporated into liposomal formulations to improve the delivery of therapeutic agents. Studies suggest that it enhances the stability and effectiveness of drug-loaded liposomes .

The biological effects of this compound are largely attributed to its ability to interact with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is critical for its role in drug delivery systems where it can facilitate the release of encapsulated drugs within target cells.

4. Case Studies

Several studies have explored the application of this compound in different contexts:

  • Study on Liposomal Drug Delivery : A study demonstrated that liposomes formulated with this compound showed improved cellular uptake compared to traditional formulations. The incorporation of this compound enhanced the targeting efficiency towards cancer cells, indicating its potential for use in cancer therapy .
  • Self-Assembly Behavior : Research on the self-assembly of cholesteryl esters revealed that this compound forms stable bilayers at physiological temperatures, which are essential for creating effective drug delivery vehicles .

5. Research Findings

Recent research highlights the following findings regarding this compound:

  • Cholesterol Signatures : A study analyzing cholesterol metabolism indicated that this compound is involved in significant metabolic pathways related to cardiovascular health, suggesting potential implications for diseases like atherosclerosis .
  • Therapeutic Potential : this compound has been evaluated as a carrier for therapeutic agents due to its ability to enhance the bioavailability and efficacy of drugs, particularly in targeting liver cells .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the phase behavior of cholesteryl laurate in model membrane systems?

  • Methodological Answer : Utilize Langmuir-Blodgett (LB) techniques to form monolayers at air-water interfaces, combined with imaging ellipsometry and atomic force microscopy (AFM) to measure film thickness and molecular packing. Surface manometry can track pressure-area isotherms to identify phase transitions (e.g., fluidic-to-crystalline bilayer phases) . For reproducibility, ensure consistent temperature (20–25°C) and solvent purity (e.g., chloroform for film preparation).

Q. How is this compound synthesized and purified for lipid metabolism studies?

  • Methodological Answer : Synthesize via esterification of cholesterol with lauric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and verify purity using thin-layer chromatography (TLC) or HPLC. Confirm structural integrity via 1^1H NMR (e.g., ester carbonyl peak at ~170 ppm) and mass spectrometry .

Q. What are the best practices for incorporating this compound into liposomal drug delivery systems?

  • Methodological Answer : Use a lipid film hydration method with phosphatidylcholine and cholesterol derivatives. Optimize molar ratios (e.g., 60:30:10 for PC:Chol:ChL) to enhance membrane stability. Characterize particle size via dynamic light scattering (DLS) and encapsulation efficiency using fluorescent probes like calcein .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s phase behavior and Craven’s molecular packing model?

  • Methodological Answer : Craven’s model predicts crystalline bilayers only for esters with ≥13-carbon chains, but this compound (12 carbons) exhibits a metastable fluidic phase that transitions to crystalline under compression. Address this by combining experimental data (AFM thickness measurements) with molecular dynamics simulations to analyze chain flexibility and interfacial interactions. Adjust experimental parameters (e.g., subphase pH, temperature) to stabilize specific phases .

Q. What strategies mitigate hysteresis effects in this compound-based liquid crystal chromatography under electric fields?

  • Methodological Answer : Apply controlled electric fields (100–300 V) to stationary phases and use inert carrier gases (helium) to minimize metastable excited-state interactions. Precondition columns at fixed voltages for 1–2 hours before runs to stabilize molecular alignment. Monitor retention time shifts and peak symmetry via high-resolution GC-MS to quantify hysteresis .

Q. How does this compound’s integration into reconstituted HDL (rHDL) particles affect CETP-mediated lipid transfer kinetics?

  • Methodological Answer : Prepare rHDL with apolipoprotein A-I, phospholipids, and this compound (CL). Use fluorescence resonance energy transfer (FRET) assays with donor-acceptor lipid pairs (e.g., cholesteryl 1-pyrenedecanoate as donor). Vary CETP concentrations (10–100 nM) and measure transfer rates under physiological temperature (37°C). Compare CL’s transfer efficiency with other esters (e.g., cholesteryl oleate) to assess acyl chain length effects .

Data Contradiction Analysis

Q. Why do some studies report homogeneous films for this compound, while others observe domain heterogeneity?

  • Methodological Answer : Domain uniformity depends on solvent evaporation rates during LB film preparation. Slow evaporation (e.g., 0.5 mL/min) promotes homogeneous monolayers, while rapid drying induces phase separation. Validate via Brewster angle microscopy (BAM) to visualize domain structures. Cross-reference with AFM roughness analysis (Ra < 1 nm for homogeneous films) .

Methodological Resources

  • Phase Characterization : Imaging ellipsometry protocols for lipid films .
  • Synthesis Validation : NMR and MS spectral libraries for cholesterol esters .
  • Chromatographic Controls : Guidelines for electric field application in GC .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesteryl laurate
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